4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide
Overview
Description
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-imidazol-1-yl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chloro group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzenecarboxamide
- 4-chloro-N-[2-(1H-imidazol-1-yl)propyl]benzenecarboxamide
- 4-chloro-N-[2-(1H-imidazol-1-yl)phenyl]benzenecarboxamide
Comparison: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and membrane permeability compared to its ethyl or propyl analogs. Additionally, the specific positioning of the imidazole ring can affect its binding interactions with molecular targets, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-chloro-N-[(2-imidazol-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)17(22)20-11-14-3-1-2-4-16(14)21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPADWBHOPVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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